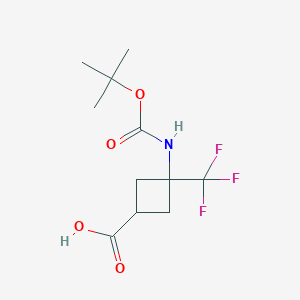
3-((tert-Butoxycarbonyl)amino)-3-(trifluoromethyl)cyclobutanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((tert-Butoxycarbonyl)amino)-3-(trifluoromethyl)cyclobutanecarboxylic acid is a useful research compound. Its molecular formula is C11H16F3NO4 and its molecular weight is 283.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-((tert-Butoxycarbonyl)amino)-3-(trifluoromethyl)cyclobutanecarboxylic acid (Boc-amino-cyclobutanecarboxylic acid) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C12H14F3N O4
- Molecular Weight : 299.24 g/mol
- CAS Number : 1008773-79-2
- Structure : The compound features a cyclobutane ring with a trifluoromethyl group and a tert-butoxycarbonyl (Boc) amino group.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that this compound may function as an agonist for specific receptors, influencing pathways related to metabolism and inflammation.
Antiviral Activity
One notable area of research has focused on the antiviral properties of this compound. Studies have shown that derivatives of cyclobutane carboxylic acids exhibit significant activity against influenza viruses. The mechanism appears to involve the inhibition of viral replication, suggesting potential for therapeutic use in treating viral infections .
Synthesis of Peptides
The compound is also utilized in the synthesis of various peptides and amino acids, which are crucial in drug development. Its structure allows for the incorporation into peptide chains, enhancing the stability and bioactivity of peptide-based therapeutics .
Study 1: Antiviral Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antiviral efficacy of cyclobutane derivatives against influenza virus strains. The results indicated that compounds similar to Boc-amino-cyclobutanecarboxylic acid demonstrated a dose-dependent reduction in viral load in infected cell cultures. This suggests that modifications to the cyclobutane structure can enhance antiviral potency .
Study 2: Peptide Synthesis
In a recent investigation, researchers synthesized a series of peptides incorporating Boc-amino-cyclobutanecarboxylic acid. These peptides were tested for their biological activity against cancer cell lines. Results showed that certain peptides exhibited significant cytotoxic effects, indicating the potential for developing new anticancer agents .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C12H14F3N O4 |
| Molecular Weight | 299.24 g/mol |
| CAS Number | 1008773-79-2 |
| Antiviral Activity | Effective against influenza virus |
| Peptide Synthesis Capability | Yes |
Propiedades
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO4/c1-9(2,3)19-8(18)15-10(11(12,13)14)4-6(5-10)7(16)17/h6H,4-5H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQBZPGKHWSMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














